(S)-2-Amino-1-((R)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one

GABA-A receptor stereochemistry antagonist activity

(S)-2-Amino-1-((R)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one (CAS 1401666-20-3; synonym 827614-50-6) is a chiral, non‑racemic synthetic organic compound classified as a substituted piperidine derivative bearing both a free primary amine and a tertiary dimethylamino group on the piperidine ring. With a molecular formula of C₁₂H₂₅N₃O and a molecular weight of 227.35 g mol⁻¹, it possesses two defined stereocenters—(2S) on the amino‑acid‑derived backbone and (3R) on the piperidine ring—giving it a distinct three‑dimensional arrangement that cannot be replicated by its diastereomers or positional isomers.

Molecular Formula C12H25N3O
Molecular Weight 227.35 g/mol
Cat. No. B7919564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-1-((R)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one
Molecular FormulaC12H25N3O
Molecular Weight227.35 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC(C1)N(C)C)N
InChIInChI=1S/C12H25N3O/c1-9(2)11(13)12(16)15-7-5-6-10(8-15)14(3)4/h9-11H,5-8,13H2,1-4H3/t10-,11+/m1/s1
InChIKeyBWGSVXNXQYHDKX-MNOVXSKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-1-((R)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one – A Chiral Aminopiperidinyl Ketone Sourcing Guide


(S)-2-Amino-1-((R)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one (CAS 1401666-20-3; synonym 827614-50-6) is a chiral, non‑racemic synthetic organic compound classified as a substituted piperidine derivative bearing both a free primary amine and a tertiary dimethylamino group on the piperidine ring . With a molecular formula of C₁₂H₂₅N₃O and a molecular weight of 227.35 g mol⁻¹, it possesses two defined stereocenters—(2S) on the amino‑acid‑derived backbone and (3R) on the piperidine ring—giving it a distinct three‑dimensional arrangement that cannot be replicated by its diastereomers or positional isomers . The compound is supplied as a research‑grade intermediate (≥95 % purity) and is listed in authoritative small‑molecule databases including PubChem (CID 66568035) and ChEMBL (CHEMBL5187612), confirming its use in both academic and industrial medicinal‑chemistry programs [1].

Why In‑Class Piperidine‑Amide Building Blocks Cannot Substitute for (S)-2-Amino-1-((R)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one


The (2S,3R) configuration of this compound encodes a defined spatial orientation of the primary amine, the amide carbonyl, and the dimethylamino substituent that governs its molecular recognition, binding‑partner complementarity, and physicochemical properties. Simply replacing it with the (2S,3S) diastereomer (CAS 1401666‑92‑9) or the 4‑dimethylamino positional isomer (CAS 1307150‑35‑1) alters the vector of the basic nitrogen by ≥2 Å and changes the calculated logP and polar surface area, which can determine target engagement as demonstrated by distinct GABAA‑receptor subunit selectivity profiles reported for closely related aminopiperidine diastereomers [1]. Even a stereochemical inversion that preserves all covalent bonds can therefore shift in vitro potency by more than an order of magnitude or invert functional selectivity, making generic substitution a material risk in any quantitative structure‑activity relationship (QSAR) model, pharmacological assay, or patent‑protected synthetic route [1].

Quantitative Differentiation Evidence for (S)-2-Amino-1-((R)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one Versus Its Closest Analogs


Diastereomer‑Dependent GABAA Receptor Potency: (2S,3R) Versus (2S,3S) Configuration

The (2S,3R) diastereomer (CAS 1401666‑20‑3) exhibits quantifiable antagonist activity at the human α1β2δ GABAA receptor, with a Ki of 4.95 µM determined in HEK293 Flp‑In cells using a fluorescent membrane potential (FMP) assay. In contrast, the (2S,3S) diastereomer (CAS 1401666‑92‑9) displays an IC50 of 3.90 µM for displacement of [³H]R‑(−)‑14 from the human FLAG‑tagged β3 GABAA receptor expressed in HEK293S cells, indicating that the two diastereomers engage different GABAA receptor subunit combinations with differing affinity ranks [1][2]. Although the data were obtained in two separate studies and assay formats, the distinct subunit selectivity patterns underscore that the (R)‑configuration at the piperidine 3‑position is not functionally equivalent to the (S)‑configuration, and procurement of the correct diastereomer is essential for reproducing target‑specific pharmacology.

GABA-A receptor stereochemistry antagonist activity

Positional Isomerism Drives Physicochemical and Pharmacological Divergence: 3‑Dimethylamino Versus 4‑Dimethylamino Piperidine

Relocating the dimethylamino group from the piperidine 3‑position [target, CAS 1401666‑20‑3] to the 4‑position [comparator, CAS 1307150‑35‑1] changes the calculated logP (XLogP3) from 0.8 to a more lipophilic value (>1.0 estimated) and alters the topological polar surface area (tPSA) due to the different spatial projection of the basic nitrogen [1]. These differences affect aqueous solubility, membrane permeability, and the pKa of the tertiary amine, all of which influence both in vitro assay behaviour and eventual in vivo pharmacokinetics. Published SAR for structurally analogous aminopiperidine amides demonstrates that moving the basic centre from the 3‑ to the 4‑position can shift the serotonin transporter (SERT) inhibition IC50 by >10‑fold, although direct head‑to‑head data for this exact pair are not publicly available [2].

positional isomer physicochemical properties SAR

Chiral Purity as a Determinant of Assay Reproducibility: Enantiomeric and Diastereomeric Integrity

The target compound is defined by two stereocenters—(2S) on the amino‑acid‑derived fragment and (3R) on the piperidine ring. The (2R,3S) enantiomer is not commercially listed, and the (2S,3S) diastereomer (CAS 1401666‑92‑9) is available as a discrete catalog item from Fluorochem . Commercial specifications for the (2S,3R) compound state a minimum purity of 95 %, but the enantiomeric excess (ee) and diastereomeric excess (de) are not explicitly certified on publicly available certificates of analysis . In receptor‑binding assays where the (2S,3S) diastereomer shows IC50 values in the low micromolar range at GABAA β3 receptors, even 5 % contamination with the wrong diastereomer would introduce a significant confounding factor, potentially shifting an observed IC50 by >20 % depending on the relative intrinsic activities [1]. Researchers requiring high stereochemical fidelity should request batch‑specific chiral HPLC or SFC purity data before committing to large‑scale procurement.

chiral purity enantiomer diastereomer assay reproducibility

Limited Public Bioactivity Fingerprint Confers Niche Value for Proprietary Scaffold Exploration

A search of the ChEMBL, BindingDB, and PubChem BioAssay databases returns only two bioactivity data points for the (2S,3R) scaffold—both within the GABAA receptor family (α1β2δ Ki = 4.95 µM; α1β2γ2 IC50 = 2.19 µM) [1][2]. No data are reported for kinases, GPCRs, proteases, or other common drug‑target classes. This sparse public profile contrasts with structurally related piperidine‑amide libraries that often show promiscuous activity across multiple targets, and it positions the (2S,3R) compound as a relatively clean starting point for the design of selective chemical probes or for filing composition‑of‑matter patent claims where a narrow prior‑art bioactivity landscape is advantageous [3].

chemical probe novel scaffold IP position

Procurement‑Guiding Application Scenarios for (S)-2-Amino-1-((R)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one


GABAA Receptor Subtype‑Selective Chemical Probe Development

The (2S,3R) diastereomer shows Ki = 4.95 µM at α1β2δ and IC50 = 2.19 µM at α1β2γ2 GABAA receptors, while the (2S,3S) diastereomer preferentially engages β3‑homomeric receptors (IC50 = 3.90 µM) [1]. Medicinal chemistry teams designing subtype‑selective GABAA modulators must therefore source the correct diastereomer to avoid cross‑diastereomer contamination that would confound functional selectivity data. Procurement of the (2S,3R) compound with batch‑specific chiral purity certification is recommended for electrophysiology follow‑up studies.

Stereochemically Defined Building Block for CNS‑Penetrant Library Synthesis

With a computed XLogP3 of 0.8, tPSA of 49.6 Ų, and only one hydrogen‑bond donor, the (2S,3R) compound occupies favourable CNS‑MPO property space for blood‑brain‑barrier penetration [1]. Its free primary amine enables facile diversification via amide coupling, reductive amination, or urea formation, while the (R)‑configured 3‑dimethylamino group provides a pre‑organized basic centre for target engagement. In contrast, the 4‑dimethylamino positional isomer shifts the lipophilicity–basicity balance enough to alter CNS‑MPO desirability scores, making the 3‑substituted isomer the preferred core for CNS‑directed parallel synthesis .

Proprietary Scaffold for Composition‑of‑Matter Patent Filing

The narrow public bioactivity footprint of the (2S,3R) scaffold—only two GABAA receptor subtypes reported in ChEMBL and BindingDB—offers a cleaner intellectual‑property landscape compared to more promiscuous 3‑aminopiperidine amides that appear in multiple patent families covering SERT, NET, σ1, and 5‑HT receptors [1]. Organisations pursuing first‑in‑class or best‑in‑class GABAA modulators can use this compound as a Markush exemplar with reduced risk of prior‑art overlap, provided they confirm the diastereomeric and enantiomeric purity of the procured material.

Analytical Reference Standard for Chiral Method Development

Because both the (2S,3R) and (2S,3S) diastereomers are commercially available as discrete catalog items with distinct CAS numbers (1401666‑20‑3 and 1401666‑92‑9, respectively), the pair can serve as retention‑time markers for developing chiral HPLC or SFC methods that resolve C‑3 epimers of 3‑aminopiperidine amide libraries [1]. Analytical laboratories should procure both diastereomers to establish system suitability criteria before routine chiral purity testing of in‑house synthesized analogs.

Quote Request

Request a Quote for (S)-2-Amino-1-((R)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.